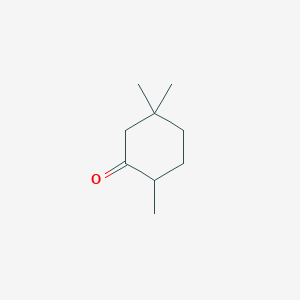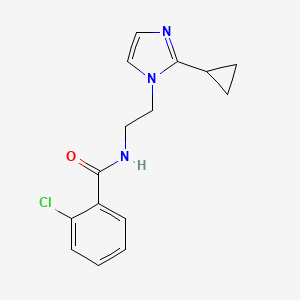![molecular formula C20H16ClN3O6S2 B2607102 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 899977-01-6](/img/no-structure.png)
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O6S2 and its molecular weight is 493.93. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various chemical processes. For instance, derivatives of this compound have been synthesized with multifunctional moieties, evaluated for their antibacterial and anti-enzymatic potential, and analyzed using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017). These studies contribute to understanding the chemical properties and the potential therapeutic applications of these compounds.
Pharmacological Evaluation
Research has also focused on the pharmacological evaluation of these derivatives, particularly their antimicrobial and antifungal activities. For instance, certain synthesized compounds have shown to possess significant antibacterial and antifungal potential, with specific emphasis on their low cytotoxic behavior, which is crucial for potential therapeutic applications (Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Nazir, Ali Shah, & Shahid, 2020). This highlights the potential for these compounds to serve as leads in the development of new antimicrobial agents.
Anticancer and Antiviral Activities
Further studies have explored the anticancer activities of these derivatives. Compounds synthesized from this chemical structure have been tested for their anticancer activity against specific cancer cell lines, showing potent and selective cytotoxic effects. This suggests a promising avenue for the development of new anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, the antiviral activities of these compounds, especially against COVID-19, have been theoretically investigated, utilizing computational calculations and molecular docking studies, which could pave the way for new antiviral drugs (Fahim & Ismael, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide. The benzodioxin carboxylic acid is first converted to its corresponding acid chloride, which is then reacted with the sulfanylacetamide to form the desired product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "Thionyl chloride", "2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Conversion of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to its acid chloride using thionyl chloride in dichloromethane", "2. Purification of the acid chloride by precipitation with diethyl ether", "3. Reaction of the acid chloride with 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide in the presence of triethylamine and dichloromethane", "4. Workup of the reaction mixture with water and separation of the organic layer", "5. Purification of the crude product by column chromatography using methanol and dichloromethane as eluents", "6. Recrystallization of the purified product from methanol and water", "7. Drying of the final product under vacuum" ] } | |
Número CAS |
899977-01-6 |
Fórmula molecular |
C20H16ClN3O6S2 |
Peso molecular |
493.93 |
Nombre IUPAC |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C20H16ClN3O6S2/c21-12-2-1-3-14(8-12)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-4-5-15-16(9-13)30-7-6-29-15/h1-5,8-10H,6-7,11H2,(H,23,25)(H,22,24,26) |
Clave InChI |
LHJYJSAMDKCPQE-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




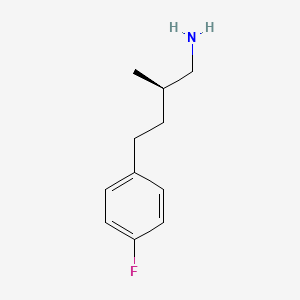
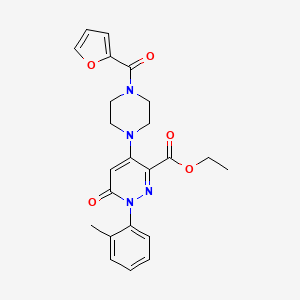
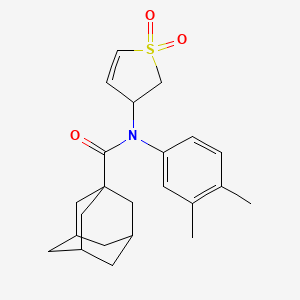
![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2607023.png)
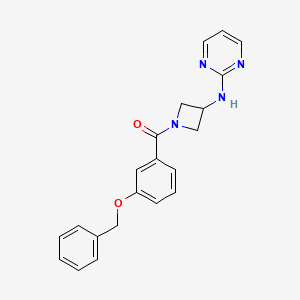
![Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2607027.png)

![ethyl 2-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2607031.png)

![Ethyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2607033.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)
